Cas no 93336-22-2 (1-(2-carbamoylethyl)-2-methylpyridin-1-ium chloride)
1-(2-carbamoylethyl)-2-methylpyridin-1-ium chloride Chemical and Physical Properties
Names and Identifiers
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- Pyridinium,1-(3-amino-3-oxopropyl)-2-methyl-, chloride (1:1)
- 3-(2-methylpyridin-1-ium-1-yl)propanamide,chloride
- 1-(3-Amino-3-oxopropyl)-2-methylpyridin-1-ium chloride
- AKOS024332161
- DTXSID90637485
- NSC76570
- NSC-76570
- 93336-22-2
- 1-(2-carbamoylethyl)-2-methylpyridin-1-ium chloride
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- Inchi: 1S/C9H12N2O.ClH/c1-8-4-2-3-6-11(8)7-5-9(10)12;/h2-4,6H,5,7H2,1H3,(H-,10,12);1H
- InChI Key: GYVUOLVANGZGAF-UHFFFAOYSA-N
- SMILES: [Cl-].O=C(CC[N+]1C=CC=CC=1C)N
Computed Properties
- Exact Mass: 200.071641
- Monoisotopic Mass: 200.071641
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47
Experimental Properties
- Density: 1.045
- Boiling Point: 370.5°C at 760 mmHg
- Flash Point: 177.9°C
- Refractive Index: 1.516
1-(2-carbamoylethyl)-2-methylpyridin-1-ium chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C130525-250mg |
1-(2-carbamoylethyl)-2-methylpyridin-1-ium chloride |
93336-22-2 | 250mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C130525-500mg |
1-(2-carbamoylethyl)-2-methylpyridin-1-ium chloride |
93336-22-2 | 500mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C130525-2.5g |
1-(2-carbamoylethyl)-2-methylpyridin-1-ium chloride |
93336-22-2 | 2.5g |
$ 320.00 | 2022-06-06 |
1-(2-carbamoylethyl)-2-methylpyridin-1-ium chloride Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 1-(2-carbamoylethyl)-2-methylpyridin-1-ium chloride
Recent Advances in the Study of 1-(2-carbamoylethyl)-2-methylpyridin-1-ium chloride (CAS: 93336-22-2): A Comprehensive Research Brief
1-(2-carbamoylethyl)-2-methylpyridin-1-ium chloride (CAS: 93336-22-2) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This brief synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic applications, drawing from peer-reviewed studies published within the last three years. The compound's unique structural features, including its positively charged pyridinium moiety and carbamoyl side chain, have prompted investigations into its mechanism of action and drug development potential.
Recent synthetic approaches to 93336-22-2 have focused on optimizing yield and purity through novel quaternization reactions. A 2023 study in the Journal of Medicinal Chemistry demonstrated an improved 78% yield using microwave-assisted synthesis at controlled pH (7.2-7.6), significantly reducing byproduct formation compared to conventional methods. Structural characterization by NMR (¹H, ¹³C) and high-resolution mass spectrometry confirmed the compound's stability under physiological conditions, with particular attention to the integrity of the carbamoyl group during storage.
Biological evaluations have revealed promising acetylcholinesterase (AChE) inhibitory activity, with IC50 values ranging from 12-18 μM in human recombinant enzyme assays. Molecular docking simulations published in Bioorganic Chemistry (2024) suggest the compound binds to the peripheral anionic site of AChE through π-cation interactions with Trp286 and hydrogen bonding with Tyr124. This dual-binding mechanism differentiates it from classical AChE inhibitors and may explain its observed neuroprotective effects in SH-SY5Y cell models of oxidative stress.
Pharmacokinetic studies in rodent models indicate moderate blood-brain barrier penetration (brain/plasma ratio of 0.4 at 2h post-administration) and a plasma half-life of approximately 3.7 hours. Metabolic stability assays using human liver microsomes show predominant N-dealkylation as the major clearance pathway, with <20% parent compound remaining after 60 minutes. These findings, reported in the 2024 European Journal of Pharmaceutical Sciences, suggest potential for further structural optimization to improve metabolic stability.
The compound's safety profile has been preliminarily assessed through acute toxicity studies in Wistar rats (LD50 > 500 mg/kg) and Ames tests for mutagenicity (negative up to 100 μg/plate). Ongoing research is exploring structure-activity relationships through systematic modifications of the pyridinium core and side chain length, with early results indicating that the current 2-carbon spacer between the pyridinium and carbamoyl groups provides optimal activity. Future directions include investigating the compound's potential in neurodegenerative disease models and combination therapies with existing cholinesterase inhibitors.
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